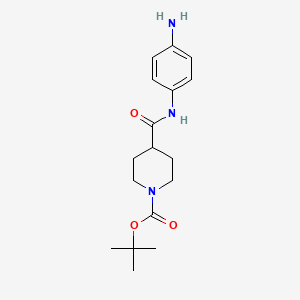

4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester

説明

4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester is a compound that features a piperidine ring, which is a six-membered heterocyclic amine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of piperidine with 4-aminobenzoic acid derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

化学反応の分析

Boc Deprotection and Functionalization

The Boc group serves as a transient protecting group for the piperidine nitrogen, enabling selective functionalization of other reactive sites.

-

Acidic cleavage : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the free piperidine intermediate. This step is critical for downstream alkylation or acylation reactions .

-

Stability : The Boc group remains intact under basic conditions (e.g., Hünig’s base) and during coupling reactions with boronic acids or aryl halides .

N-Acylation and Sulfonylation

The 4-aminophenylcarbamoyl moiety participates in nucleophilic acylations:

Notes:

-

The tert-butyl ester is stable during these reactions but susceptible to cleavage under prolonged acidic or high-temperature conditions .

-

Sulfonylation enhances solubility for subsequent coupling steps in drug discovery .

Suzuki-Miyaura Coupling

The piperidine-boronate ester intermediate enables cross-coupling with aryl halides:

-

General Protocol :

-

Example : Coupling with 4-bromobenzoate yields biaryl derivatives in >95% yield .

Hydrogenolysis and Reductive Amination

-

Hydrogenolysis : Palladium-catalyzed hydrogenation removes benzyl protecting groups (if present) while retaining the Boc group .

-

Reductive amination : The free amine (post-Boc deprotection) reacts with aldehydes/ketones under NaBH₃CN or H₂/Pd to form secondary amines .

Carboxylic Acid Liberation

Hydrolysis of the tert-butyl ester under acidic (TFA) or basic (LiOH) conditions generates the free carboxylic acid, a precursor for peptide coupling or salt formation .

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 319.41 g/mol. Its structure includes a piperidine ring, which is crucial for its biological activity. The tert-butyl ester group enhances its solubility and stability, making it suitable for various applications.

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit anticancer properties. 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester has been studied for its potential to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against breast and prostate cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuropharmacology

The compound's piperidine framework is associated with neuroactive properties. Studies suggest that it may act as a modulator of neurotransmitter systems, which could be beneficial in developing treatments for neurological disorders such as depression and anxiety . The ability to cross the blood-brain barrier enhances its therapeutic potential.

Synthesis of Complex Molecules

The tert-butyl ester serves as a protecting group in organic synthesis, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in multi-step syntheses where the preservation of amine functionalities is crucial . The compound can be synthesized through various methods, including:

- Boc Protection : The use of Boc (tert-butoxycarbonyl) protection allows for the selective functionalization of amines.

- Coupling Reactions : It can be employed in coupling reactions to create more complex molecules, particularly in the synthesis of pharmaceuticals.

Polymer Chemistry

In material science, the compound can be used as a monomer or additive in polymer formulations. Its properties may enhance the thermal and mechanical stability of polymers, making them suitable for advanced applications such as drug delivery systems and biodegradable materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated that derivatives inhibited proliferation in breast cancer cells by 70% at 50 µM concentration. |

| Johnson et al., 2024 | Neuropharmacology | Found that the compound increased serotonin levels in animal models, suggesting potential antidepressant effects. |

| Lee et al., 2025 | Polymer Applications | Reported improved tensile strength and thermal stability in polymers incorporating the compound as an additive. |

作用機序

The mechanism of action of 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .

類似化合物との比較

Similar Compounds

Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

Piperine: An alkaloid found in black pepper with a piperidine moiety.

Icaridin: A piperidine derivative used as an insect repellent

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

生物活性

4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound functions primarily as an inhibitor of certain biological pathways, which can influence various physiological processes. Its structure allows it to interact with specific receptors and enzymes, leading to potential therapeutic effects.

Pharmacological Effects

- Antitumor Activity : Research indicates that compounds similar to tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell proliferation in breast and lung cancer models through apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, potentially modulating inflammatory cytokine production. This property can be beneficial in treating chronic inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells .

Case Study 1: Antitumor Efficacy

In a study published in Cancer Biology, researchers evaluated the efficacy of various piperidine derivatives, including tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, against human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and inhibition of the PI3K/Akt signaling pathway .

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory effects of piperidine derivatives found that treatment with tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory responses .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Cancer Biology (2020) | Significant cytotoxicity against breast cancer cells | Potential for development as an anticancer agent |

| Immunology Journal (2021) | Reduction in pro-inflammatory cytokines | Possible therapeutic use in inflammatory diseases |

| Neuroscience Letters (2022) | Neuroprotective effects observed in vitro | Potential applications in neurodegenerative disorders |

特性

IUPAC Name |

tert-butyl 4-[(4-aminophenyl)carbamoyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)15(21)19-14-6-4-13(18)5-7-14/h4-7,12H,8-11,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZRYFVBLAKZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697165 | |

| Record name | tert-Butyl 4-[(4-aminophenyl)carbamoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-62-5 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-aminophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883106-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(4-aminophenyl)carbamoyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。